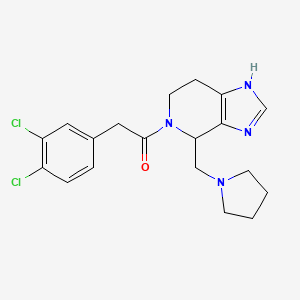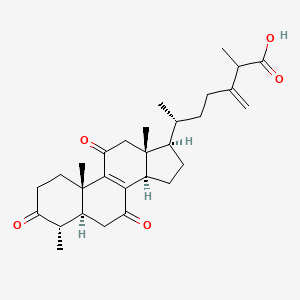
2,3,4,6,8-Pentahydroxy-1-methylxanthone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,6,8-Pentahydroxy-1-methylxanthone is a natural product found in Wardomyces anomalus with data available.
Scientific Research Applications
Modulation of Chemotherapy
Methylxanthines like pentoxifylline have been studied for their potential in modulating chemotherapy. Pentoxifylline, specifically, has shown to effectively modulate alkylating agents in tissue culture and human tumor explants in mice, indicating its potential role in enhancing chemotherapy outcomes (Dezube, Eder, & Pardee, 1990).
Neurodevelopmental Outcomes
The long-term effects of methylxanthine therapy, particularly caffeine, on neurodevelopment and growth have been explored. Studies have suggested that caffeine therapy for apnea of prematurity might improve the rate of survival without neurodevelopmental disability in infants with very low birth weight (Schmidt et al., 2007).
Treatment of Apnea in Premature Neonates
The use of methylxanthines for treating apnea of prematurity has been a common practice. The metabolism of such compounds in premature neonates, like the conversion of theophylline to caffeine, has been the subject of research, providing insights into the dosing and effects of these substances in this sensitive population (Bonati, Latini, & Marra, 1980).
Anti-fibrotic and Anti-inflammatory Properties
Methylxanthines like pentoxifylline have been recognized for their anti-fibrotic and anti-inflammatory properties. Studies have examined their role in inhibiting the production of collagen and reducing the proliferation of fibroblasts in hypertrophic scars, suggesting their potential in scar management and other conditions involving fibrosis and inflammation (Isaac et al., 2010).
Modulation of Immune Responses
Methylxanthines have also been investigated for their potential in modulating immune responses. Pentoxifylline, for instance, has shown to inhibit the release of tumor necrosis factor-alpha from human peripheral blood monocytes, indicating its potential therapeutic role in conditions associated with inflammatory and immune responses (Pollice et al., 2001).
properties
Product Name |
2,3,4,6,8-Pentahydroxy-1-methylxanthone |
|---|---|
Molecular Formula |
C14H10O7 |
Molecular Weight |
290.22 g/mol |
IUPAC Name |
2,3,4,6,8-pentahydroxy-1-methylxanthen-9-one |
InChI |
InChI=1S/C14H10O7/c1-4-8-11(18)9-6(16)2-5(15)3-7(9)21-14(8)13(20)12(19)10(4)17/h2-3,15-17,19-20H,1H3 |
InChI Key |
GAFABSZQILGZDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C(=C1O)O)O)OC3=CC(=CC(=C3C2=O)O)O |
synonyms |
2,3,4,6,8-pentahydroxy-1-methylxanthone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



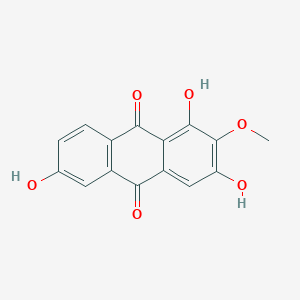

![2-Pyridin-4-yl-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one](/img/structure/B1249090.png)
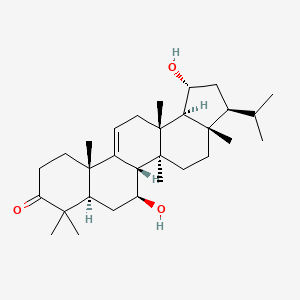
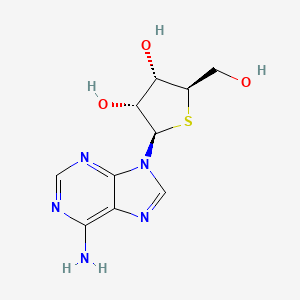
![2-Methoxy-3,5-dimethyl-6-[(9R,10R)-3,7,9,11-tetramethyl-10-hydroxy-2,5,7,11-tridecatetraene-1-yl]-4H-pyran-4-one](/img/structure/B1249096.png)
![methyl (3R,11R,12R,21S,22S)-16-acetyl-11-ethyl-12,17,21,26-tetramethyl-4-oxo-22-[3-oxo-3-[(E,8R,12R)-4,8,12,16-tetramethylheptadec-3-enoxy]propyl]-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),5(26),8,10(25),13,15,17,19-nonaene-3-carboxylate](/img/structure/B1249097.png)
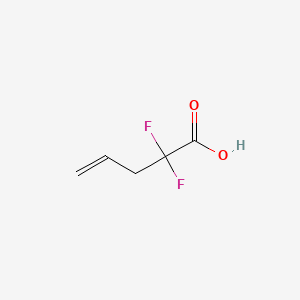

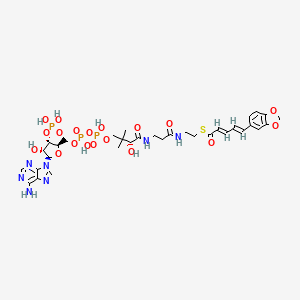

![(5R,8S,9R,11R,13R,16S,18S,19S)-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane-13,16,19-triol](/img/structure/B1249106.png)
